DMABA-d4 NHS Ester
Description
Historical Foundations and Development of Derivatization Reagents
The practice of derivatization is not new; it has roots in the early days of organic and analytical chemistry. numberanalytics.comtandfonline.com Initially, chemical transformations were used for structural verification before the advent of modern spectroscopic techniques. tandfonline.com With the rise of instrumental analysis, the benefits of combining derivatization with techniques like gas chromatography-mass spectrometry (GC-MS) and later liquid chromatography-mass spectrometry (LC-MS) became evident. spectroscopyonline.comtandfonline.com
The development of derivatization reagents has been driven by the evolving needs of analytical instrumentation. For instance, early reagents for GC-MS were designed to increase the volatility and thermal stability of analytes. spectroscopyonline.comnumberanalytics.com With the emergence of electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) for mass spectrometry, the focus shifted. spectroscopyonline.com New reagents were developed to enhance ionization efficiency, often by introducing a permanent charge into the analyte of interest. tandfonline.com
The creation of DMABA NHS ester and its isotopically labeled variants by the laboratory of Dr. Robert Murphy at the University of Colorado is a prime example of this targeted development. sigmaaldrich.comscientificlabs.iesigmaaldrich.cnavantiresearch.com The goal was to create a set of reagents that would allow for the universal detection of all PE subclasses, a significant advancement in the field of lipidomics. sigmaaldrich.comscientificlabs.iesigmaaldrich.cnavantiresearch.com This development is analogous to other functional-group-specific reaction schemes that have become standard in mass spectrometry. spectroscopyonline.com
Significance of Deuterium (B1214612) Labeling in Quantitative Bioanalysis
The incorporation of stable isotopes, such as deuterium (²H), into analytical reagents is a cornerstone of modern quantitative bioanalysis. scispace.comnih.gov Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in quantitative LC-MS assays. scispace.comnih.govresearchgate.net An ideal internal standard has chemical and physical properties very similar to the analyte being measured, which allows it to compensate for variations in sample preparation, chromatography, and ionization efficiency. researchgate.net
Deuterium-labeled compounds, like DMABA-d4 NHS Ester, are particularly valuable because their synthesis is often more cost-effective than labeling with other stable isotopes like ¹³C or ¹⁵N. researchgate.netmdpi.com When used as an internal standard, the deuterated form of a molecule can be distinguished from its non-deuterated counterpart by its higher mass in the mass spectrometer, while exhibiting nearly identical chromatographic behavior. researchgate.net
However, it is important to note that deuterium labeling is not without potential complexities. In some cases, deuterated compounds can exhibit slightly different retention times or recoveries compared to their non-deuterated analogs, a phenomenon known as the "isotope effect". scispace.comnih.govmdpi.com Despite this, the benefits of using deuterium-labeled standards for improving the accuracy and precision of quantification in complex biological matrices are widely recognized. researchgate.netacs.org The use of this compound, in combination with other deuterated and non-deuterated DMABA reagents, allows for multiplexed experiments where multiple samples can be compared simultaneously, further enhancing the throughput and reliability of lipidomic studies. researchgate.netnih.govnih.gov
Detailed Research Findings
Research has demonstrated the utility of this compound in various applications. For example, it has been used to assess the distribution of phosphatidylethanolamine (B1630911) in RAW 264.7 cells. sigmaaldrich.comscientificlabs.ie Studies have also utilized DMABA NHS ester and its deuterated versions to investigate changes in PE lipid abundance following radical oxidation. biomol.comcaymanchem.combertin-bioreagent.comcaymanchem.com The fragmentation of DMABA-derivatized PE lipids has been characterized, showing a major fragmentation ion that allows for the selective detection of the labeled species. avantiresearch.comavantiresearch.com
| Property | Value | Source |
| Chemical Name | 4-(dimethylamino)benzoic acid-d4 N-hydroxysuccinimide ester | bioscience.co.uk |
| Synonyms | 4-(dimethylamino)-benzoic-2,3,5,6-d4 acid, 2,5-dioxo-1-pyrrolidinyl ester; DMABA N-hydroxysuccinimide ester-d4; N-Succinimidyl 4-(dimethylamino)benzoate-d4 | glpbio.comsigmaaldrich.combioscience.co.uk |
| CAS Number | 1175002-03-5 | caymanchem.combioscience.co.ukscbt.com |
| Molecular Formula | C13H10D4N2O4 | bioscience.co.ukscbt.com |
| Molecular Weight | 266.3 | bioscience.co.uk |
| Application | Description | Key Findings |
| Lipidomics | Derivatization of phosphatidylethanolamine (PE) lipids for mass spectrometry analysis. | Enables universal detection of diacyl, ether, and plasmalogen PE subclasses. caymanchem.comglpbio.comavantiresearch.com |
| Quantitative Analysis | Used as an internal standard in combination with non-deuterated DMABA NHS Ester. | Allows for the relative quantification of changes in PE lipid levels between samples. caymanchem.comglpbio.com |
| Oxidative Stress Studies | Characterization of oxidized PE lipids. | Facilitates the study of lipid oxidation in biological systems, which is linked to various diseases. biomol.comcaymanchem.comcaymanchem.comglpbio.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,3,5,6-tetradeuterio-4-(dimethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGFZOAQGYOQTG-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)ON2C(=O)CCC2=O)[2H])[2H])N(C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Isotopic Modification of Dmaba D4 Nhs Ester
Precursor Synthesis Pathways for 4-(dimethylamino)benzoic acid-d4
The synthesis of DMABA-d4 NHS ester begins with the preparation of its deuterated carboxylic acid precursor, 4-(dimethylamino)benzoic acid-d4. The deuterium (B1214612) atoms are specifically incorporated into the aromatic ring. Several general strategies for the deuteration of aromatic compounds can be considered.
One common approach involves the use of deuterated starting materials. For instance, the synthesis could start from a commercially available deuterated benzene (B151609) derivative, which is then subjected to a series of reactions to introduce the dimethylamino and carboxyl groups. google.com However, late-stage deuteration methods are often more efficient and cost-effective. acs.orgx-chemrx.com These methods introduce deuterium atoms into a pre-existing aromatic scaffold.
A prevalent method for direct aromatic deuteration is through hydrogen-deuterium exchange (HDE) reactions. nih.govchemrxiv.orgresearchgate.net These reactions can be catalyzed by various agents, including acids and transition metals.
Acid-Catalyzed HDE: Strong deuterated acids, such as deuterated trifluoroacetic acid (CF3COOD), can facilitate the exchange of aromatic protons with deuterium. nih.gov The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where deuterons are incorporated at electron-rich positions of the aromatic ring. nih.gov For 4-(dimethylamino)benzoic acid, the dimethylamino group is an activating group, directing deuteration to the ortho and para positions.
Metal-Catalyzed HDE: Transition metal catalysts, particularly those based on iridium, palladium, and rhodium, are highly effective for directing the incorporation of deuterium. acs.orgrsc.org For example, palladium-on-carbon (Pd/C) can catalyze the deuteration of aromatic compounds using D2O as the deuterium source. x-chemrx.com Iridium complexes are particularly known for their ability to direct ortho-deuteration. acs.org
Another synthetic route involves the carboxylation of a deuterated precursor. For example, a deuterated p-dimethylaminobromobenzene could be subjected to a palladium-catalyzed carboxylation reaction using carbon dioxide (CO2) to yield 4-(dimethylamino)benzoic acid-d4. chemicalbook.com
A specific synthesis of 4-(dimethylamino)benzoic acid-d4 has been reported in the supporting information of a study by Thomas and colleagues, although the detailed experimental procedures are not provided in the main text. nih.govacs.org
N-Hydroxysuccinimide Ester Formation Mechanisms
Once the deuterated carboxylic acid, 4-(dimethylamino)benzoic acid-d4, is obtained, the next step is its conversion to the corresponding N-hydroxysuccinimide (NHS) ester. NHS esters are widely used as amine-reactive crosslinkers and labeling reagents due to their relatively good stability and high reactivity towards primary amino groups. sigmaaldrich.comcaymanchem.com
The formation of the NHS ester is typically achieved through a carbodiimide-mediated coupling reaction. The most common carbodiimide (B86325) used for this purpose is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). acs.org The reaction mechanism involves the following steps:
Activation of the Carboxylic Acid: The carboxylic acid group of 4-(dimethylamino)benzoic acid-d4 reacts with EDC to form a highly reactive O-acylisourea intermediate.
Nucleophilic Attack by NHS: The N-hydroxysuccinimide then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.
Formation of the NHS Ester: This attack leads to the formation of the stable this compound and the release of a soluble urea (B33335) byproduct.
The reaction is typically carried out in an anhydrous organic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to prevent hydrolysis of the activated intermediate and the final product.
Control of Deuterium Incorporation and Isotopic Purity Assessment
Achieving high levels of deuterium incorporation and accurately assessing the isotopic purity are crucial for the utility of this compound as an internal standard. rsc.orgrsc.org
Control of Deuterium Incorporation:
The degree of deuterium incorporation is highly dependent on the chosen synthetic method.
Using Deuterated Starting Materials: When starting from a fully deuterated precursor, the isotopic purity of the final product is primarily determined by the purity of the initial material.
Hydrogen-Deuterium Exchange: In HDE reactions, the extent of deuteration can be controlled by factors such as reaction time, temperature, catalyst loading, and the concentration of the deuterium source (e.g., D2O or D-gas). acs.orgnih.gov Multiple exchange cycles may be necessary to achieve high isotopic enrichment. google.com For acid-catalyzed exchange, the acidity of the medium and the electronic properties of the substrate are key determinants. nih.gov
Isotopic Purity Assessment:
Several analytical techniques are employed to determine the isotopic purity of deuterated compounds.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for assessing isotopic enrichment. rsc.orgrsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of different isotopologues (d0, d1, d2, d3, d4, etc.) can be determined, allowing for the calculation of the percentage of isotopic purity. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are powerful techniques for determining the location and extent of deuteration. rsc.orgrsc.orgnih.gov ¹H NMR can be used to quantify the remaining protons at specific sites by comparing their signal integrals to an internal standard. nih.gov ²H NMR directly detects the deuterium nuclei, providing a direct measure of deuterium incorporation at different positions in the molecule. nih.govrug.nl The combination of ¹H and ²H NMR can provide a very accurate determination of isotopic abundance. nih.gov
A study evaluating the isotopic enrichment of various deuterated compounds demonstrated a strategy using both LC-ESI-HR-MS and NMR to confirm structural integrity and calculate isotopic purity. rsc.org For example, the isotopic purity of compounds like tamsulosin-d4 and eplerenone-d3 (B10820207) were found to be 99.5% and 99.9%, respectively, showcasing the high levels of enrichment achievable and the precision of the analytical methods. rsc.org
Comparative Analysis of Synthetic Methodologies for Isotope-Labeled Analogues
The synthesis of isotope-labeled compounds can be broadly categorized into two main approaches: synthesis from isotopically enriched starting materials and late-stage isotopic labeling. x-chemrx.com
| Methodology | Description | Advantages | Disadvantages |
| Synthesis from Enriched Precursors | Involves a multi-step synthesis starting from a simple, commercially available isotopically labeled building block. nih.gov | High and predictable isotopic enrichment. Complete control over the position of the label. nih.gov | Can be lengthy and expensive, especially for complex molecules. Requires the development of a unique synthetic route for each labeled compound. nih.gov |
| Late-Stage Isotopic Labeling (e.g., HDE) | Introduces the isotopic label in one of the final steps of the synthesis. acs.org | More atom-economical and cost-effective. x-chemrx.com Allows for the labeling of complex molecules without the need for de novo synthesis. acs.org | Regioselectivity can be difficult to control. acs.org May require optimization for each specific substrate. Potential for incomplete labeling, leading to a mixture of isotopologues. |
Table 1: Comparison of Synthetic Methodologies for Isotope-Labeled Compounds
For a relatively simple molecule like 4-(dimethylamino)benzoic acid, both approaches are viable. However, late-stage HDE reactions offer a more direct and potentially more economical route. acs.orgx-chemrx.com Recent advancements in catalysis, particularly with iridium complexes for directed HDE and palladium for general aromatic deuteration, have made these methods highly efficient and selective. acs.orgrsc.org Furthermore, the development of metal-free HDE methods, for instance using deuterated strong acids or photochemical approaches, provides alternative strategies with different selectivity profiles. nih.govresearchgate.net
Reaction Mechanisms and Chemical Specificity of Dmaba D4 Nhs Ester
Electrophilic Reactivity of N-Hydroxysuccinimide Esters
N-Hydroxysuccinimide (NHS) esters, including DMABA-d4 NHS Ester, are a class of amine-reactive chemical reagents widely utilized in bioconjugation and chemical biology. acs.orgnih.gov The key to their reactivity lies in the N-hydroxysuccinimide group, which is an excellent leaving group. The ester linkage is activated by the electron-withdrawing nature of the succinimidyl ring. This activation renders the carbonyl carbon of the ester highly electrophilic and susceptible to attack by nucleophiles. glenresearch.com The structure of the NHS ester facilitates a reaction pathway that is efficient under mild conditions, making these compounds particularly suitable for modifying sensitive biological molecules. acs.orgnih.gov The preparation of NHS esters typically involves the activation of a carboxylic acid, in this case, 4-(dimethylamino)benzoic-2,3,5,6-d4 acid, using a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide. sinica.edu.tw
Nucleophilic Attack by Primary Amine Functional Groups
The primary reaction partner for an NHS ester is a primary aliphatic amine. glenresearch.com These amines, commonly found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, are strong nucleophiles under appropriate pH conditions. scbt.com The reaction mechanism involves the nucleophilic amine attacking the electrophilic carbonyl carbon of the this compound. This attack forms a transient tetrahedral intermediate. glenresearch.com For the reaction to proceed efficiently, the amine group must be in its deprotonated, nucleophilic state. stackexchange.com This is typically achieved at a pH range of 7.2 to 9. caymanchem.com
Formation of Stable Amide Bonds in Biological Systems
Following the nucleophilic attack, the tetrahedral intermediate collapses. This results in the elimination of the N-hydroxysuccinimide leaving group and the formation of a highly stable amide bond between the DMABA-d4 moiety and the target amine-containing molecule. glenresearch.com This newly formed amide bond is identical to the peptide bonds that link amino acids in proteins, contributing to its stability within biological systems. stackexchange.com The formation of this covalent linkage is essentially irreversible under physiological conditions, making this compound an effective tool for permanently labeling biomolecules. scbt.com
Selectivity in Derivatization for Amine-Containing Biomolecules
This compound exhibits high selectivity for primary amines over other nucleophiles present in biomolecules. glenresearch.com While reactions with other groups like hydroxyls (on serine, threonine, tyrosine) and sulfhydryls (on cysteine) can occur, the resulting ester and thioester bonds are significantly less stable and prone to hydrolysis or displacement by amines. glenresearch.comstackexchange.com This inherent selectivity allows for the targeted modification of specific sites on proteins and other biomolecules, such as the primary amine of phosphatidylethanolamine (B1630911) (PE) lipids. caymanchem.com
Research by Zemski Berry and colleagues has extensively utilized this compound and its isotopic variants (d0, d6, d10) to specifically derivatize the primary amine group of PE lipids. acs.orgavantiresearch.com This derivatization facilitates the universal detection of all PE subclasses (diacyl, ether, and plasmalogen) in complex biological samples via mass spectrometry, a task that is difficult to achieve otherwise. avantiresearch.com The high reactivity and selectivity of the NHS ester for the amine group on the PE headgroup enables quantitative analysis of changes in PE lipid abundance, particularly in studies of lipid oxidation. caymanchem.com
Detailed Research Findings:
In a study by Zemski Berry et al. (2009), a set of deuterium-enriched DMABA NHS ester reagents (d0, d4, d6, and d10) were developed to react with the primary amine of PE lipids. This created derivatives that could be detected by a common precursor ion scan in positive ion mass spectrometry. acs.org For instance, after derivatization, all subclasses of DMABA-labeled PE species could be detected using a specific precursor ion scan (e.g., P195 for d4-DMABA labeled species), which is not possible for underivatized PE lipids where plasmalogens are poorly detected by common methods like the neutral loss of 141 amu scan. acs.orgavantiresearch.com
Another study by the same group in 2010 used d6-DMABA NHS ester to label oxidized PE lipids from RAW 264.7 cells. By comparing the mass spectra of the d0-DMABA-labeled control sample (precursor of m/z 191 scan) with the d6-DMABA-labeled oxidized sample (precursor of m/z 197 scan), they could identify and relatively quantify various oxidized PE species, including chain-shortened omega-aldehydes and monohydroxy PE lipids. researchgate.net
Table 1: Mass Spectrometry Data for this compound Derivatized Phosphatidylethanolamines This table is interactive. Click on the headers to sort the data.
| Analyte | Derivatizing Agent | Underivatized [M+H]⁺ (m/z) | Derivatized [M+H]⁺ (m/z) | Mass Shift (amu) | Precursor Ion Scan (m/z) | Reference |
|---|---|---|---|---|---|---|
| 16:0a/20:4-PE | d4-DMABA NHS Ester | 740.7 | 891.7 | 151 | 195 | acs.org |
| Brain PE Extract | d4-DMABA NHS Ester | 702.8 - 840.9 | Shifted by +151 | 151 | 195 | avantiresearch.com |
| Control PE Lipids | d0-DMABA NHS Ester | N/A | N/A | 147 | 191 | researchgate.net |
| Oxidized PE Lipids | d6-DMABA NHS Ester | N/A | N/A | 153 | 197 | researchgate.net |
Kinetic and Thermodynamic Considerations of Derivatization Reactions
The derivatization reaction of this compound is governed by both kinetic and thermodynamic factors.
Kinetics: The rate of the reaction is highly dependent on pH, concentration of the reactants, and temperature. The reaction of NHS esters with amines is a second-order process. Studies on similar aromatic NHS esters have shown that the rate constant for aminolysis is significantly higher than that for hydrolysis, especially at optimal pH. mst.edunih.gov For example, kinetic studies on the aminolysis of the NHS ester of p-methoxybenzoic acid fit the rate expression kobsd - kOH[OH⁻] = k₁[amine]free in aqueous buffer systems. mst.edu The nucleophilic rate constant (k₁) increases with the basicity of the amine. mst.edu However, the reaction is in competition with the hydrolysis of the NHS ester, which also increases with pH. The half-life of hydrolysis for typical NHS esters can be several hours at pH 7 but drops to minutes at pH 8.6. mdpi.com This necessitates careful control of reaction conditions to maximize the yield of the desired amide product.
Advanced Applications in Mass Spectrometry Based Lipidomics
Targeted Characterization of Phosphatidylethanolamine (B1630911) Lipid Species
One of the most powerful applications of DMABA-d4 NHS Ester is in the targeted analysis of PE lipids, a class of phospholipids (B1166683) that are major components of cell membranes and are involved in various cellular processes. glpbio.comcaymanchem.com
Universal Detection via Common Precursor Ion Scanning (e.g., P195, P197, P201)
A significant challenge in lipidomics is the comprehensive detection of all subclasses of a particular lipid class in a single analysis. For PE lipids, the subclasses—diacyl, ether (plasmanyl), and plasmalogen—exhibit different fragmentation behaviors in their underivatized state, making universal detection difficult. avantiresearch.comnih.gov Specifically, the common method of detecting diacyl and ether PE species through a neutral loss of 141 amu is inefficient for plasmalogen PEs. avantiresearch.comnih.gov
Derivatization with DMABA NHS ester reagents, including the d4 variant, circumvents this issue by enabling the universal detection of all PE subclasses through a common precursor ion scan. avantiresearch.comscientificlabs.ienih.gov The characteristic fragmentation of the DMABA-derivatized headgroup allows for the selective monitoring of its precursor ions. For this compound, a precursor ion scan for m/z 195.1 (P195) will selectively detect all d4-DMABA labeled PE species present in a complex mixture. nih.govavantiresearch.com This approach has been demonstrated in the analysis of PE lipids from sources such as brain tissue and RAW 264.7 cells. nih.govavantiresearch.com
This strategy can be extended using other isotopically labeled DMABA NHS esters for multiplexed analysis. The corresponding precursor ions for other variants are:
d0-DMABA: P191 (m/z 191.1) nih.govnih.gov
d6-DMABA: P197 (m/z 197.1) nih.govnih.gov
d10-DMABA: P201 (m/z 201.1) nih.gov
| Isotopic DMABA Reagent | Precursor Ion Scan (m/z) |
| d0-DMABA NHS Ester | P191 |
| d4-DMABA NHS Ester | P195 |
| d6-DMABA NHS Ester | P197 |
| d10-DMABA NHS Ester | P201 |
This table summarizes the specific precursor ion scans used for the universal detection of PE lipid subclasses derivatized with different isotopic forms of DMABA NHS Ester.
Differentiation of Diacyl, Ether, and Plasmalogen Subclasses
While the precursor ion scan provides universal detection, the differentiation between the diacyl, ether, and plasmalogen subclasses of PE is still crucial for a comprehensive lipidomic profile. Although the primary advantage of DMABA derivatization is the universal detection in positive ion mode, the negative ion collision-induced dissociation behavior of the derivatized PE lipids is retained and is comparable to that of the unlabeled species. nih.govnih.gov This allows for the structural characterization of the fatty acyl chains (radyl groups) at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, which is essential for distinguishing between diacyl, ether, and plasmalogen subclasses. nih.govnih.gov Therefore, a combination of positive ion precursor scanning for detection and negative ion fragmentation for structural confirmation provides a powerful workflow for detailed PE analysis.
Quantitative Lipidome Profiling Methodologies
This compound is integral to quantitative lipidomics, particularly for determining the relative changes in PE lipid abundance between different biological samples. glpbio.comcaymanchem.com This is often achieved through a "split-and-pool" methodology where stable isotope-labeled internal standards are employed. glpbio.comcaymanchem.com
In a typical experiment, a control sample and a treated sample can be derivatized with two different isotopic forms of DMABA NHS ester, for instance, d0-DMABA for the control and d4-DMABA for the treated sample. nih.gov The samples are then mixed, and the relative abundance of each PE species can be determined by comparing the signal intensities of the corresponding d0- and d4-labeled ions in the mass spectrum. This approach provides an internal standard for each PE lipid, enabling more accurate and reliable quantification by correcting for variations in sample processing and instrument response. nih.gov This differential labeling strategy has been successfully used to study changes in PE lipid profiles, for example, in response to oxidative stress. caymanchem.comnih.gov
Stable Isotope Dilution Mass Spectrometry Approaches
Stable isotope dilution mass spectrometry (SID-MS) is a quantitative technique that relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. The lack of readily available stable isotope internal standards for many phospholipid species has historically been a challenge for accurately monitoring changes in their levels. cuanschutz.edu The development of deuterium-enriched DMABA NHS ester reagents, including this compound, addresses this issue by enabling the differential labeling of phosphatidylethanolamine (PE) lipids. nih.gov
This derivatization strategy creates an internal standard for each PE lipid being analyzed. nih.gov By reacting the primary amine group of PE lipids with this compound, a mass tag is introduced, allowing for the direct comparison and quantification of changes in the abundance of these lipids between different samples. nih.govglpbio.com This approach is particularly useful for tracking alterations in less abundant lipid species that might otherwise be difficult to detect amidst a complex mixture of other phospholipids. cuanschutz.edu
Differential Isotope Labeling and Split-and-Pool Strategies
This compound is part of a set of deuterium-enriched 4-(dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide (NHS) ester reagents that facilitate differential isotope labeling. nih.govscientificlabs.ie This methodology involves labeling different samples with isotopically distinct versions of the DMABA NHS ester reagent. For example, a control sample of PE lipids could be labeled with the standard, non-deuterated (d0) DMABA NHS ester, while a treated sample is labeled with this compound. nih.govcaymanchem.com
This differential labeling allows for a "split-and-pool" strategy where the labeled samples are combined and analyzed in a single mass spectrometry run. glpbio.comcaymanchem.com This approach enables the relative quantification of changes in endogenous PE lipid levels between the control and treated samples. glpbio.comcaymanchem.com The use of a set of these reagents, which can include d0, d4, d6, and d10 versions, allows for the simultaneous comparison of multiple experimental conditions. cuanschutz.edunih.gov This multiplexing capability significantly increases the throughput of lipidomics studies.
Internal Standard Applications in Lipid Quantification
The primary application of this compound in lipid quantification is to serve as an internal standard for PE lipids. caymanchem.com When used in conjunction with its non-deuterated counterpart, DMABA NHS ester, it allows for the precise quantification of relative changes in the abundance of PE lipids. glpbio.comcaymanchem.com The derivatization with this compound generates a unique mass signature for the PE lipids in one sample, distinguishing them from the PE lipids in another sample labeled with the d0 version. nih.gov
This method provides an internal standard for every PE lipid of interest within the sample, which is a significant advantage over traditional methods that may rely on a single internal standard for a whole class of lipids. nih.gov This comprehensive internal standard strategy improves the accuracy and reliability of quantification, especially when analyzing complex biological samples where matrix effects can interfere with signal intensity. cuanschutz.edunih.gov
Integration with Tandem Mass Spectrometry (MS/MS) Techniques
Tandem mass spectrometry (MS/MS) is a crucial technique for the structural elucidation of lipids. The use of this compound as a derivatizing agent significantly enhances the information that can be obtained from MS/MS experiments.
High-Resolution Mass Spectrometry for Lipid Identification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is critical for the confident identification of lipids. When combined with this compound derivatization, HRMS allows for the precise determination of the elemental composition of the derivatized lipids. The known mass of the DMABA-d4 tag can be subtracted from the measured mass of the derivatized lipid to determine the mass of the original PE molecule with high accuracy.
This information, in conjunction with the fragmentation data from MS/MS, facilitates the unambiguous identification of the fatty acyl chains attached to the glycerol backbone of the PE lipid. nih.gov The use of HRMS is particularly beneficial in complex biological samples where numerous lipid species with very similar masses may be present. The combination of differential isotope labeling with this compound and HRMS provides a powerful platform for both the quantification and the detailed structural characterization of PE lipids.
Research Paradigms Employing Dmaba D4 Nhs Ester in Biological Systems
Investigation of Lipid Metabolism and Homeostasis
DMABA-d4 NHS Ester, in conjunction with its non-deuterated counterpart (d0-DMABA NHS Ester), is instrumental in studying the dynamics of lipid metabolism and maintaining cellular homeostasis. By differentially labeling lipid pools, researchers can trace the fate of specific lipid molecules and understand how their distribution and composition change in response to various stimuli.
Dynamics of Phosphatidylethanolamine (B1630911) Distribution in Cellular Models (e.g., RAW 264.7 cells)
The murine macrophage cell line, RAW 264.7, is a widely used model to study inflammatory responses and associated changes in lipid metabolism. The use of this compound has been pivotal in understanding the distribution of PE within these cells. caymanchem.comcaymanchem.com
Researchers have successfully used a set of deuterium-enriched DMABA NHS ester reagents, including d0, d4, d6, and d10 variants, to react with the primary amine group of PE lipids. nih.govnih.gov This derivatization creates a common precursor ion that allows for the detection of all PE subclasses, including diacyl, ether, and plasmalogen forms, which are otherwise difficult to analyze simultaneously by mass spectrometry. nih.govavantiresearch.com For instance, in RAW 264.7 cells, labeling with d0-DMABA NHS ester resulted in a mass shift of +147 amu in the positive ion mass spectrum, enabling selective detection using a precursor ion scan of m/z 191. nih.gov Similarly, labeling with d4-DMABA NHS ester allows for selective detection using a precursor ion scan of m/z 195. nih.govavantiresearch.com This differential labeling strategy has made the analysis of all PE subclasses in a complex mixture from biological samples like RAW 264.7 cells more straightforward. nih.govscientificlabs.ie
Analysis of Lipid Remodeling Pathways
Lipid remodeling is a continuous process involving the synthesis, degradation, and modification of lipids to maintain membrane integrity and function. This compound is a valuable tool for dissecting these complex pathways. By using different isotopic variants of DMABA NHS Ester to label lipids at different time points or under different experimental conditions, researchers can track the movement of fatty acyl chains and the interconversion between different PE species. researchgate.net This "split-and-pool" methodology facilitates the quantification of relative changes in endogenous PE lipid levels between control and treated samples. caymanchem.com
Studies on Oxidative Stress and Lipid Peroxidation
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them, leads to widespread damage to cellular components, including lipids. Polyunsaturated fatty acids within phospholipids (B1166683) are particularly susceptible to this damage, a process known as lipid peroxidation. caymanchem.combertin-bioreagent.com
Characterization of Oxidized Phosphatidylethanolamine Species
This compound has been instrumental in identifying and characterizing oxidized PE species. bertin-bioreagent.commedchemexpress.com When phospholipids in RAW 264.7 cells are subjected to a free radical generating system, a complex mixture of oxidized and non-oxidized lipids is formed. nih.gov By labeling the control sample with d0-DMABA NHS ester and the oxidized sample with a different isotopic variant like d6-DMABA NHS ester, researchers can use tandem mass spectrometry to specifically detect and compare the lipid profiles. nih.gov The derivatization retains the negative ion collision-induced dissociation (CID) behavior, which is crucial for identifying the specific oxidized fatty acyl groups on the glycerol (B35011) backbone of the PE molecule. nih.gov This approach has been successfully used to characterize oxidized PE derived from RAW 264.7 cells. avantiresearch.com
Assessment of Lipid Alterations in Response to Oxidative Events
The application of this compound extends to the broader assessment of how lipid profiles change in response to oxidative events. Studies have shown that oxidative stress is implicated in various diseases, and the resulting alterations in lipid composition can serve as potential biomarkers. nih.gov By using DMABA NHS ester reagents, researchers can observe the loss of endogenous PE lipids and the corresponding increase in oxidized PE lipids over time following exposure to an oxidizing agent. nih.gov This provides a quantitative measure of the extent of lipid peroxidation and helps to elucidate the mechanisms by which oxidative stress contributes to cellular dysfunction and disease pathogenesis.
Profiling of Complex Lipidomes from Biological Matrices
This compound is a key reagent in the comprehensive analysis of the lipidome, which encompasses the total lipid content of a cell or organism. scientificlabs.ie Derivatization with DMABA NHS esters enables the quantification and profiling of lipids during various biological events. scientificlabs.ie The ability to use a suite of isotopic DMABA reagents (d0, d4, d6, d10) allows for multiplexed analysis, where multiple samples can be pooled and analyzed simultaneously, significantly increasing throughput. nih.govnih.gov This strategy is not limited to cell cultures; it can be applied to various biological matrices to gain insights into the complex interplay of lipids in health and disease. researchgate.net The universal precursor ion scan generated by the DMABA tag simplifies the detection of all PE subclasses, which would otherwise require different analytical approaches. avantiresearch.com
Methodological Considerations for Sample Preparation and Extraction
The successful application of this compound in lipidomic studies is highly dependent on meticulous sample preparation and extraction protocols. The primary goal is to efficiently extract PE lipids from a biological matrix and then effectively derivatize them for mass spectrometry analysis.
A foundational step in this process is the extraction of lipids from the biological sample. The choice of extraction method is critical to ensure representative recovery of PE lipids. Commonly employed methods include the Folch and Bligh and Dyer techniques, which utilize a chloroform (B151607) and methanol (B129727) solvent system to partition lipids from other cellular components. mdpi.comnih.gov Modifications to these protocols may be necessary depending on the specific tissue or cell type being analyzed to optimize lipid recovery. nih.gov For instance, the addition of antioxidants like butylated hydroxytoluene (BHT) during extraction can be crucial to prevent the oxidation of polyunsaturated fatty acyl groups in PE, which are abundant and susceptible to degradation. nih.gov
Once the lipid extract is obtained, the derivatization reaction with this compound is performed. A general protocol involves drying the lipid extract under a stream of nitrogen and then resuspending it in a suitable solvent system, often a mixture of ethanol (B145695) and a buffer like triethylammonium (B8662869) bicarbonate. nih.gov A stock solution of this compound, typically in an anhydrous solvent such as methylene (B1212753) chloride to prevent hydrolysis of the reactive NHS ester, is then added to the resuspended lipid extract. nih.gov The reaction mixture is incubated, often at an elevated temperature (e.g., 60°C), to ensure complete derivatization of the primary amine group of PE. nih.gov
Following derivatization, any unreacted this compound is hydrolyzed by adding water and incubating at room temperature. nih.gov The derivatized lipids are then re-extracted, commonly using the Bligh and Dyer method, to separate them from the hydrolyzed reagent and other aqueous-soluble components. nih.gov The final derivatized lipid extract is then dried and reconstituted in a solvent compatible with mass spectrometry analysis, such as a methanol/acetonitrile/water mixture containing ammonium (B1175870) acetate. nih.gov
For comparative studies, a "split-and-pool" methodology is often employed. caymanchem.comglpbio.com In this approach, a control sample is derivatized with the non-deuterated DMABA NHS ester, and the experimental sample is derivatized with this compound. The two derivatized samples are then combined before mass spectrometry analysis. This allows for direct relative quantification of PE species between the two samples by comparing the signal intensities of the d0- and d4-labeled lipid pairs.
Interactive Table 1: Key Steps in Sample Preparation and Extraction for this compound Derivatization
| Step | Description | Key Considerations |
| Lipid Extraction | Isolation of lipids from the biological matrix. | Choice of method (e.g., Folch, Bligh and Dyer) depends on sample type. Addition of antioxidants (e.g., BHT) is recommended. |
| Derivatization | Reaction of the lipid extract with this compound. | Use of anhydrous solvents for the reagent is crucial. Optimization of reaction time and temperature may be needed. |
| Hydrolysis | Quenching of the reaction by hydrolyzing unreacted reagent. | Ensures that excess reagent does not interfere with subsequent analysis. |
| Re-extraction | Purification of the derivatized lipids. | Removes hydrolyzed reagent and other impurities. |
| Reconstitution | Preparation of the final sample for MS analysis. | The solvent should be compatible with the mass spectrometer's ionization source. |
Data Processing and Bioinformatic Analysis in Lipidomic Studies
The data generated from mass spectrometric analysis of this compound derivatized lipids requires specialized processing and bioinformatic analysis to extract meaningful biological information. The derivatization strategy is designed to facilitate detection and quantification by tandem mass spectrometry (MS/MS).
A key advantage of DMABA derivatization is that it allows for the universal detection of all PE subclasses (diacyl, ether, and plasmalogen) through a common precursor ion scan in positive ion mode. nih.govavantiresearch.com For DMABA-d4 labeled PE, a precursor ion scan for m/z 195 is typically used. avantiresearch.com This is in contrast to underivatized PE, where different subclasses fragment differently, making comprehensive analysis challenging. avantiresearch.com
The initial step in data processing involves the identification of the derivatized lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns. Software such as LipidFinder, Skyline, and those provided by LIPID MAPS can be utilized for this purpose. clipidomics.comlipidmaps.org These tools help in aligning chromatograms, picking peaks, and matching them against lipid databases. For targeted analysis, a multiple reaction monitoring (MRM) approach can be developed using platforms like CLAW (Comprehensive Lipidomic Automated Workflow) to specifically look for transitions from the precursor ion to characteristic fragment ions. arxiv.org
Once the lipids are identified and their peak areas or intensities are quantified, further statistical and bioinformatic analysis is performed. For comparative studies using DMABA-d4 and DMABA (d0) esters, the ratios of the peak intensities of the d4- and d0-labeled pairs for each lipid species are calculated to determine the relative change in abundance between the experimental and control samples.
A variety of bioinformatic tools are available for the downstream analysis of lipidomics data. MetaboAnalyst is a web-based platform that offers a suite of tools for statistical analysis, pathway analysis, and data visualization. researchgate.net LION/web provides lipid ontology analysis, which can help in understanding the functional significance of the observed lipid changes. clipidomics.com For more in-depth pathway analysis, tools like BioPAN can be used to explore how lipid pathways are altered at different levels. lipidmaps.org LipidSig is another valuable tool that integrates various analytical functions to assess the biological impact of changes in the lipidome. bioinfomics.org
The data processing workflow can be summarized as follows:
Data Acquisition: Perform precursor ion scanning (e.g., for m/z 195 for d4-DMABA) or targeted MRM analysis.
Peak Picking and Lipid Identification: Use software to detect peaks and identify the corresponding DMABA-derivatized lipid species.
Quantification: Determine the peak area or intensity for each identified lipid.
Relative Quantification (for comparative studies): Calculate the ratio of d4- to d0-labeled lipid pairs.
Statistical Analysis: Perform statistical tests (e.g., t-tests, ANOVA) to identify significantly altered lipids.
Bioinformatic Analysis: Utilize tools for pathway analysis, enrichment analysis, and data visualization to interpret the biological meaning of the lipidomic changes.
Interactive Table 2: Bioinformatics Tools for Lipidomic Data Analysis
| Tool | Function | Key Features |
| LIPID MAPS Tools | Lipid identification, classification, and pathway analysis. | Comprehensive lipid structure database and various analysis tools. |
| MetaboAnalyst | Statistical and pathway analysis of metabolomics data. | User-friendly web interface with a wide range of analytical modules. |
| LipidFinder | Peak filtering and lipid identification from LC/MS data. | Distinguishes lipid features from noise and contaminants. |
| ADViSELipidomics | Preprocessing, analysis, and visualization of lipidomics data. | Handles outputs from various lipid identification software. |
| LipidSig | Integrated analysis of lipidomics data. | Focuses on lipid characteristics like class, chain length, and unsaturation. |
| Skyline | Targeted quantitative mass spectrometry data analysis. | Supports building and analyzing SRM/MRM and PRM methods. |
Comparative Biochemical Investigations with Non-Deuterated and Alternative Derivatization Reagents
A significant advantage of this compound is its utility in comparative lipidomic studies when used alongside its non-deuterated (d0) counterpart, DMABA NHS ester. caymanchem.comglpbio.com This differential labeling strategy allows for the precise relative quantification of individual PE species between two samples, such as a control and a treated group. caymanchem.com By labeling one sample with the d0 reagent and the other with the d4 reagent, and then mixing the samples prior to mass spectrometry, variations in sample processing and instrument response can be minimized, leading to more accurate and reliable quantitative data. nih.gov The relative abundance of each PE species is determined by the ratio of the signal intensities of the corresponding d0- and d4-labeled ions in the mass spectrum. nih.gov
While the DMABA-based reagents are highly effective for PE analysis, other derivatization reagents are available for lipidomics, each with its own set of advantages and target specificities.
Benzoyl chloride has emerged as a versatile and non-hazardous derivatization agent for a broad range of lipid classes, including monoacylglycerols, diacylglycerols, and sphingoid bases. nih.gov A key advantage of benzoylation is the significant enhancement in sensitivity, with reported increases of 2- to 10-fold for many lipid classes. nih.gov For monoacylglycerols, the increase in sensitivity can be over 100-fold. nih.gov Furthermore, benzoylation allows for the detection of fatty acids in the positive ion mode, which can simplify analytical workflows by avoiding the need for polarity switching during a chromatographic run. nih.gov However, while benzoyl chloride is effective for a wide array of lipids, the DMABA NHS esters are specifically designed and optimized for the comprehensive analysis of all PE subclasses through a universal precursor ion scan, an advantage that may not be as straightforward with benzoyl chloride derivatization for this specific lipid class.
Girard's reagents , such as Girard's Reagent T, are a family of quaternary ammonium hydrazides primarily used for the derivatization of carbonyl-containing molecules like oxysterols. avantiresearch.com They introduce a permanent positive charge, which enhances ionization efficiency and solubility. avantiresearch.com While Girard's reagents are excellent for their target analytes, they are not suitable for the derivatization of primary amines like those in PE. Therefore, they are not a direct alternative to this compound for the analysis of phosphatidylethanolamines.
Other reagents, such as those based on N,N-dimethyl leucine (B10760876) (DiLeu) , have also been developed for the multiplexed quantification of aminophospholipids. nih.gov These reagents, like the DMABA esters, utilize stable isotopes to create a set of isobaric or isotopic tags for comparative analysis. The choice between these different reagent sets will depend on the specific goals of the study, the available instrumentation, and the desired level of multiplexing.
Interactive Table 3: Comparison of Derivatization Reagents for Lipid Analysis
| Reagent | Target Functional Group | Primary Application | Key Advantages |
| This compound | Primary Amines | Quantitative analysis of phosphatidylethanolamine (PE) | Enables universal detection of all PE subclasses; allows for accurate relative quantification with d0 analog. |
| Benzoyl Chloride | Hydroxyls, Amines | Broad-spectrum lipid derivatization | Increases sensitivity for many lipid classes; enables positive mode detection of fatty acids; non-hazardous. |
| Girard's Reagent | Carbonyls (Ketones, Aldehydes) | Analysis of oxysterols and other carbonyl-containing lipids | Introduces a permanent positive charge, enhancing ionization. |
| N,N-dimethyl Leucine (DiLeu) Tags | Primary Amines | Multiplexed quantification of aminophospholipids | Allows for higher levels of sample multiplexing. |
Methodological Innovations and Future Research Trajectories
Optimization of Derivatization Reaction Parameters for Diverse Sample Types
The efficiency of the derivatization reaction between DMABA-d4 NHS ester and primary amine-containing lipids is critical for accurate quantification. Research has focused on optimizing various parameters to ensure complete and reproducible labeling across different biological matrices.
N-hydroxysuccinimide (NHS) esters are known to react with primary amines, but they can also exhibit side reactions with hydroxyl-containing amino acids. nih.gov The primary reaction is also in competition with hydrolysis of the ester by water. nih.gov Therefore, careful control of reaction conditions is necessary. Key parameters that have been investigated include temperature, pH, solvent composition, and reactant concentrations. nih.govresearchgate.net
For the derivatization of phosphatidylethanolamine (B1630911) (PE) lipids, a common protocol involves incubating the lipid extract with the this compound reagent at 60°C for one hour. nih.govacs.org The reaction is typically performed in a solvent mixture such as ethanol (B145695) and a triethylammonium (B8662869) bicarbonate buffer or in anhydrous methylene (B1212753) chloride, as the reagent is sensitive to moisture. nih.govavantiresearch.com Studies on other NHS ester reactions have shown that buffer pH is a critical factor, with optimal conditions for RNA labeling found at a pH of 9.0. tandfonline.com Optimization of the reagent concentration is also crucial; a study on amine derivatization found that analytical response increased with reagent concentration up to a certain point, after which no significant improvement was observed. researchgate.net The table below summarizes typical and optimized reaction parameters found in the literature for NHS ester derivatizations.
| Parameter | Condition | Rationale / Finding | Source |
| Temperature | 60°C | Ensures efficient reaction for PE lipids. | nih.govacs.org |
| Reaction Time | 1 hour | Sufficient for completion of the derivatization of PE lipids. | nih.govacs.org |
| Solvent | Ethanol/Triethylammonium Bicarbonate Buffer; Anhydrous Methylene Chloride | Provides a suitable environment for the reaction; anhydrous conditions are recommended due to the moisture sensitivity of NHS esters. | nih.govavantiresearch.com |
| pH | 7.0 - 9.0 | The rate of aminolysis of NHS esters is highly pH-dependent; pH 9.0 was found to be optimal for labeling aminoallyl-modified RNA. | tandfonline.com |
| Reagent Concentration | Molar excess | A sufficient excess of the NHS ester reagent is required to drive the reaction to completion, but a very large excess can lead to side reactions. nih.gov Optimization is needed for each application. researchgate.net | nih.govresearchgate.net |
Future research will likely focus on tailoring these conditions for specific, complex sample types such as different tissue homogenates, plasma, and single-cell extracts, each presenting a unique chemical environment that could influence reaction kinetics and efficiency.
Development of High-Throughput Derivatization Workflows
The demand for analyzing large cohorts in clinical and biological research necessitates high-throughput analytical workflows. The development of the DMABA NHS ester reagent series, which includes isotopologues with varying degrees of deuterium (B1214612) labeling (d0, d4, d6, d10), is a significant step in this direction. acs.orgsigmaaldrich.comscientificlabs.ie This set of reagents enables multiplexed analysis, where multiple samples can be differentially labeled, pooled, and analyzed in a single liquid chromatography-mass spectrometry (LC-MS) run. nih.govfrontiersin.org
This multiplexing strategy, often referred to as a "split-and-pool" methodology, significantly reduces analytical run-time and minimizes analytical variability that can arise from separate injections and run-to-run fluctuations in instrument performance. nih.govcaymanchem.com For example, a control sample can be labeled with the d0-DMABA NHS ester, while a treated sample is labeled with the d4-DMABA NHS ester. nih.gov The samples are then mixed, and the relative abundance of each PE species can be determined by comparing the signal intensities of the d0- and d4-labeled pairs in the mass spectrum. nih.gov This approach can be extended to four different samples using the d0, d4, d6, and d10 reagents. avantiresearch.com
A typical high-throughput workflow can be summarized as follows:
Sample Preparation: Extract lipids from up to four different biological samples or experimental conditions.
Differential Labeling: Each extract is reacted with a unique isotopic DMABA NHS ester reagent (e.g., Sample 1 with d0, Sample 2 with d4, Sample 3 with d6, Sample 4 with d10).
Pooling: After the derivatization reaction is complete, the labeled samples are combined into a single vial.
LC-MS Analysis: The pooled sample is analyzed in a single LC-MS run.
Data Analysis: The relative quantities of lipids across the different samples are determined by comparing the peak intensities of the corresponding isotopic pairs in the mass spectra.
Future developments will likely involve the automation of these labeling and pooling steps using robotic liquid handlers to further increase throughput and reproducibility for large-scale lipidomic studies.
Expansion of Applications to Other Amine-Containing Biomolecules
While this compound has been primarily applied to the analysis of phosphatidylethanolamines, its fundamental reactivity is with primary amine groups. glpbio.combertin-bioreagent.com This opens up the potential for its application to a wide range of other important amine-containing biomolecules that can be challenging to analyze by conventional LC-MS methods. medchemexpress.comnih.gov
NHS esters are widely used as derivatizing agents for various classes of compounds. medchemexpress.com For instance, a novel NHS ester, 4-dimethylaminobenzoylamido acetic acid N-hydroxysuccinimide ester (DBAA-NHS), was recently developed to improve the retention and detection of amino acids in reversed-phase LC-MS. nih.gov Similarly, NHS esters have been employed to derivatize biogenic amines, such as serotonin (B10506) and histamine, to enhance their detectability. nih.govresearchgate.net The derivatization introduces a lipophilic, easily ionizable moiety that improves chromatographic separation and mass spectrometric sensitivity. nih.gov
Given its inherent reactivity, this compound could foreseeably be used to quantify other aminophospholipids, amino acids, peptides, and biogenic amines. Its stable isotope label makes it particularly suitable for quantitative differential analysis of these compound classes.
| Potential Analyte Class | Examples | Rationale for Derivatization | Source (by Analogy) |
| Amino Acids | Glycine, Alanine, Valine | Improve retention on reversed-phase columns and enhance ionization efficiency. | nih.gov |
| Biogenic Amines | Serotonin, Dopamine, Histamine, Phenylethylamine | Introduce an easily ionizable group for enhanced MS sensitivity and a lipophilic tag for better extraction and chromatography. | nih.gov |
| Other Aminolipids | Phosphatidylserine, Lysophosphatidylethanolamine | Similar to PEs, enables universal detection strategies and improved ionization. | glpbio.com |
| Peptides (N-terminus) | Small signaling peptides | Labeling the N-terminal primary amine for targeted quantitative proteomics. | nih.gov |
Future research should validate the use of this compound for these analyte classes, optimizing reaction conditions and characterizing the fragmentation behavior of the resulting derivatives to establish robust analytical methods.
Computational Chemistry Approaches for Predicting Reactivity and Spectroscopic Properties
The application of computational chemistry is an emerging area that promises to accelerate the development and application of derivatization reagents like this compound. Computational models can provide valuable insights into reaction mechanisms, kinetics, and the fragmentation patterns observed in tandem mass spectrometry (MS/MS).
For example, finite element analysis software has been used to create a computational model of NHS ester reaction kinetics, modeling the diffusion and reaction of the reagent within a complex biological matrix (e.g., tissue). nih.gov Such models can help predict the efficiency of the derivatization reaction under different conditions and optimize parameters like reagent concentration and infusion time without extensive experimentation. nih.gov
Another powerful application is the in silico prediction of mass spectra. Tools like Competitive Fragmentation Modeling-ID (CFM-ID) and Class Assignment and Ontology Prediction Using Mass Spectrometry (CANOPUS) use machine learning and rule-based approaches to predict the MS/MS fragmentation of a given molecule. acs.orgnih.gov These methods can be trained on known fragmentation patterns of derivatized compounds to predict how a novel DMABA-d4-labeled analyte will fragment. This is particularly useful for identifying unknown lipids or other biomolecules in untargeted analyses. researchgate.net Furthermore, computational methods like density functional theory (DFT) can be used to model the gas-phase behavior of derivatized ions, estimating the energies required for bond cleavages and helping to explain observed fragmentation pathways. acs.org
Applying these computational approaches to this compound and its derivatives could:
Predict the relative reactivity of the reagent towards different primary amines.
Simulate and rationalize the characteristic fragmentation patterns observed in MS/MS, aiding in structural elucidation.
Accelerate the identification of unknown derivatized compounds in complex mixtures by matching experimental spectra to a library of in silico predicted spectra.
Development of Novel Isotope-Labeled Derivatization Reagents for Advanced Bioanalysis
The creation of the this compound and its isotopologues (d0, d6, d10) is part of a broader trend in analytical chemistry focused on developing novel isotope-coded derivatization (ICD) reagents. acs.orgbenthamdirect.comeurekaselect.comnih.govjst.go.jp The goal of this field is to design reagents that not only enable accurate quantification via isotope dilution but also enhance the analytical properties of the target molecules.
Key innovations in this area focus on:
Increased Multiplexing: Moving beyond simple binary (light/heavy) labeling to reagents that allow for the simultaneous analysis of three, four, six, or even more samples. nih.govnih.gov This is exemplified by the d0/d4/d6/d10 DMABA reagent set and by other technologies like aminoxyTMTs, which enable 6-plex quantification of fatty acids. nih.gov
Enhanced Ionization: Designing reagents that introduce a permanently charged group or a moiety with high proton affinity into the analyte. nih.gov This significantly boosts ionization efficiency in electrospray ionization (ESI), leading to dramatically improved sensitivity, especially for molecules that are difficult to ionize on their own. nih.gov
Improved Chromatography: Attaching a tag that modifies the polarity of the analyte to improve its retention and separation on standard chromatographic columns. nih.gov
Controlled Fragmentation: Engineering the derivatizing tag to produce a specific, high-intensity reporter ion upon fragmentation, which simplifies detection in complex mixtures. The DMABA tag was designed for this purpose, yielding a common precursor ion for all PE subclasses. avantiresearch.comsigmaaldrich.com
The table below compares several modern isotope-coded derivatization reagents, highlighting the diverse strategies being employed.
| Reagent Name/Class | Target Analyte(s) | Key Feature(s) | Source |
| DMABA NHS Ester (d0/d4/d6/d10) | Aminolipids (PEs) | 4-plex multiplexing; universal precursor ion scan for all PE subclasses. | acs.orgavantiresearch.com |
| Isotopic Cholamine | Fatty Acids | Pre-ionized quaternary amine for enhanced ESI+ sensitivity; multiplexing capability (d0/d3/d9). | nih.gov |
| AminoxyTMT | Fatty Acids, Carbonyls | 6-plex isobaric tagging; quantification via reporter ions in MS/MS. | nih.gov |
| DBAA-NHS | Amino Acids | Improves reversed-phase retention and detection limits. | nih.gov |
| d0/d5-OPEPI | Fatty Acids, Fatty Alcohols | Introduces a permanent positive charge; significantly enhances MS response. | acs.org |
The future of bioanalysis will rely heavily on the continued development of such sophisticated chemical tools. For this compound, future research may involve creating versions with even greater isotopic mass shifts for higher-order multiplexing or modifying its structure to further enhance ionization efficiency, pushing the limits of detection for amine-containing biomolecules.
Q & A
Q. How is DMABA-d4 NHS Ester utilized in lipidomics studies to quantify phosphatidylethanolamine (PE) subclasses?
this compound is a deuterated reagent that reacts with the primary amine group of PE lipids, enabling their derivatization for mass spectrometry (MS) analysis. It serves as an internal standard to normalize quantification across PE subclasses (e.g., diacyl, plasmalogen). The deuterium labeling (d4) provides a distinct mass shift, allowing differentiation from endogenous, non-deuterated species in MS/MS precursor ion scans . Methodology:
Q. What experimental conditions optimize this compound labeling efficiency?
Labeling efficiency depends on:
- pH: Maintain pH 8.5–9.0 (amine reactivity is pH-dependent).
- Solvent: Use polar aprotic solvents (e.g., DMSO, DMF) to dissolve the ester; avoid aqueous buffers during initial reaction.
- Molar ratio: A 5–10× molar excess of DMABA-d4 over PE ensures complete derivatization . Validation: Confirm labeling via MALDI-TOF MS or by monitoring the disappearance of free amine groups using fluorescamine assays .
Q. How do isotopic variants (d0, d4, d6, d10) of DMABA NHS Ester affect multiplexed lipid analysis?
Isotopic variants enable multiplexed quantification by introducing distinct mass shifts (e.g., d4 = +4 Da, d10 = +10 Da). This allows simultaneous analysis of multiple samples in a single MS run, reducing batch effects. For example, d4-labeled internal standards can normalize d0-labeled experimental samples in quantitative workflows .
Advanced Research Questions
Q. How to resolve discrepancies in DMABA-d4 labeling efficiency across PE subclasses (e.g., plasmalogens vs. diacyl-PE)?
Plasmalogens’ vinyl ether bonds may sterically hinder NHS ester reactivity. To address this:
Q. What statistical approaches are recommended for interpreting isotopic dilution data in DMABA-d4-based lipidomics?
Use linear regression models to correlate signal intensity ratios (d4-labeled standard vs. endogenous d0 species) with absolute concentrations.
Q. How to troubleshoot background noise in CID spectra of DMABA-d4-labeled PE lipids?
Background ions (e.g., m/z 121 interference) may arise from:
Q. Can this compound be used for crosslinking studies in protein-lipid interactions?
While primarily a lipid derivatization reagent, DMABA-d4’s NHS ester can label lysine residues in proteins. However, its hydrophobicity may limit aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
